

An In-depth Technical Guide to Spiro[4.5]decane-7,9-dione

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Compound of Interest

Compound Name: Spiro[4.5]decane-7,9-dione

Cat. No.: B1587658

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Spiro[4.5]decane-7,9-dione**. While direct biological pathway involvement for this specific molecule is not extensively documented in publicly available literature, this guide also explores the broader context of spiro[4.5]decane derivatives in medicinal chemistry and outlines a general experimental workflow for the synthesis and evaluation of such compounds.

Core Chemical Structure and Properties

Spiro[4.5]decane-7,9-dione is a bicyclic organic compound with a spirocyclic center connecting a cyclopentane and a cyclohexane-1,3-dione ring. Its chemical formula is C₁₀H₁₄O₂.^{[1][2]} The rigid, three-dimensional structure imparted by the spiro center is a key feature of interest in medicinal chemistry, as it can influence binding affinity and selectivity to biological targets.^[3]

Table 1: Chemical Identifiers for **Spiro[4.5]decane-7,9-dione**

Identifier	Value	Source
IUPAC Name	spiro[4.5]decane-7,9-dione	PubChem[1]
CAS Number	82683-51-0	PubChem[1]
Molecular Formula	C10H14O2	PubChem[1]
Molecular Weight	166.22 g/mol	PubChem[1]
InChI Key	OSKDRFHEYJSVBB-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>C1CCC2(C1)CC(=O)CC(=O)C2</chem>	PubChem[1]

Table 2: Computed Physicochemical Properties of **Spiro[4.5]decane-7,9-dione**

Property	Value	Source
Molecular Weight	166.22 g/mol	PubChem[1]
XLogP3	1.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	166.099379685	PubChem[1]
Monoisotopic Mass	166.099379685	PubChem[1]
Topological Polar Surface Area	34.1 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem
Complexity	206	PubChem[1]

While specific experimental data for properties like melting and boiling points are not readily available, it is described as a solid.

Synthesis of Spiro[4.5]decane-7,9-dione

A detailed experimental protocol for the synthesis of **Spiro[4.5]decane-7,9-dione** has been reported. The synthesis involves a Michael addition followed by cyclization and subsequent hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of **Spiro[4.5]decane-7,9-dione**^[4]

- Step 1: Michael Addition and Cyclization
 - Prepare a solution of sodium methoxide by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL).
 - Slowly add a mixture of 1-cyclopentylidenepropan-2-one (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) dropwise to the sodium methoxide solution.
 - Heat the reaction mixture under reflux for 2 hours.
- Step 2: Hydrolysis and Decarboxylation
 - To the reaction mixture, add a hot solution of barium hydroxide (11.23 g, 73 mmol) dissolved in 100 mL of water.
 - Continue to reflux the mixture for 24 hours.
 - After cooling, neutralize the reaction to pH 6 with dilute hydrochloric acid and filter while hot.
- Step 3: Isolation and Purification
 - Cool the filtrate and acidify to pH 1 with dilute hydrochloric acid.
 - Reflux the acidified solution for an additional 15 minutes.
 - Filter the hot solution and allow it to cool.
 - Collect the precipitated solid by filtration, wash with water, and dry to yield **Spiro[4.5]decane-7,9-dione**.

Role in Drug Discovery and Development

Direct involvement of **Spiro[4.5]decane-7,9-dione** in specific signaling pathways has not been explicitly detailed in the reviewed literature. However, the broader class of spiro[4.5]decane derivatives has emerged as a significant scaffold in medicinal chemistry.[3] Researchers have explored their potential in various therapeutic areas, including as anticancer and antifungal agents, and as inhibitors of specific enzymes. For instance, derivatives of spiro[4.5]decanone have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for the treatment of anemia and ischemic diseases.

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel spiro compounds, a process that would be applicable to derivatives of **Spiro[4.5]decane-7,9-dione** in a drug discovery context.

Caption: General workflow for the synthesis and biological evaluation of spiro compounds.

This workflow begins with the synthesis of the core spiro scaffold, followed by the generation of a library of derivatives. These compounds are then subjected to high-throughput screening to identify initial "hits" with desired biological activity. Promising hits undergo lead optimization to improve their pharmacological properties, followed by more extensive in vitro and in vivo testing before entering preclinical development.

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